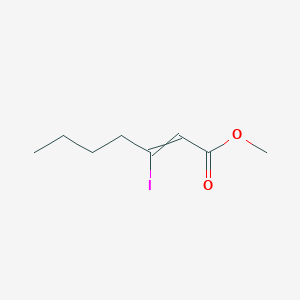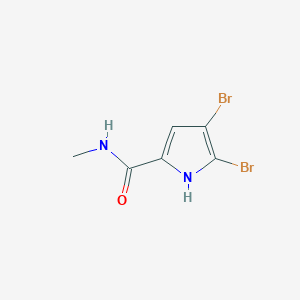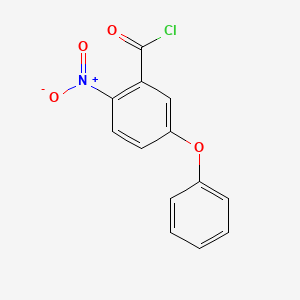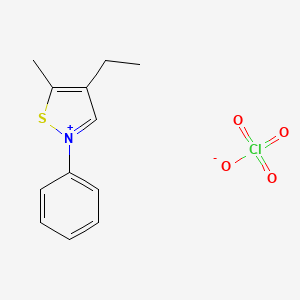![molecular formula C18H19N7O B14272564 N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide CAS No. 140714-28-9](/img/structure/B14272564.png)
N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
lidocaine , is a local anesthetic and antiarrhythmic drug. Its chemical structure consists of an acetamide group attached to a substituted phenyl ring. Lidocaine is widely used in medical practice due to its ability to block nerve impulses, providing pain relief and preventing abnormal heart rhythms.
準備方法
Synthetic Routes::
Gabriel Synthesis: Lidocaine can be synthesized via the Gabriel synthesis. In this method, 2,6-dimethylaniline reacts with potassium cyanate to form the corresponding isocyanate. The isocyanate then reacts with diethylamine to yield lidocaine.
Strecker Synthesis: Another route involves the Strecker synthesis, where 2,6-dimethylaniline reacts with formaldehyde and hydrogen cyanide to form an aminonitrile intermediate. Subsequent hydrolysis and reduction steps lead to lidocaine.
Mannich Reaction: Lidocaine can also be prepared through the Mannich reaction, involving the condensation of 2,6-dimethylaniline, formaldehyde, and diethylamine.
Industrial Production:: Lidocaine is industrially produced through efficient and scalable processes, ensuring its availability for medical use.
化学反応の分析
Lidocaine undergoes various reactions:
Oxidation: Lidocaine can be oxidized to form its N-dealkylated metabolites.
Reduction: Reduction of the carbonyl group leads to the formation of its alcohol derivative.
Substitution: Lidocaine can undergo nucleophilic substitution reactions at the amino group. Common reagents include hydrogen peroxide, sodium borohydride, and alkyl halides.
Major products:
- N-deethylated lidocaine (active metabolite)
- Mono- and diethylated lidocaine derivatives
科学的研究の応用
Lidocaine finds applications in various fields:
Anesthesia: Used for local anesthesia during surgical procedures.
Cardiology: As an antiarrhythmic agent to treat abnormal heart rhythms.
Pain Management: Topical lidocaine creams or patches provide pain relief.
Dermatology: Treating skin conditions and pruritus.
Research: Studied for its effects on neuronal excitability and ion channels.
作用機序
Lidocaine blocks voltage-gated sodium channels, preventing nerve impulses. It stabilizes the inactive state of these channels, reducing neuronal excitability. This mechanism underlies its anesthetic and antiarrhythmic effects.
類似化合物との比較
Lidocaine is unique due to its balanced properties as both a local anesthetic and antiarrhythmic drug. Similar compounds include procaine, bupivacaine, and prilocaine.
特性
CAS番号 |
140714-28-9 |
|---|---|
分子式 |
C18H19N7O |
分子量 |
349.4 g/mol |
IUPAC名 |
N-[2-acetamido-4-(diethylamino)phenyl]-2-amino-3,3-dicyanoprop-2-enimidoyl cyanide |
InChI |
InChI=1S/C18H19N7O/c1-4-25(5-2)14-6-7-15(16(8-14)23-12(3)26)24-17(11-21)18(22)13(9-19)10-20/h6-8H,4-5,22H2,1-3H3,(H,23,26) |
InChIキー |
UPGSXJIOXJMYFQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C(C#N)C(=C(C#N)C#N)N)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)



![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)


![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
